molecular formula C16H18O2 B8275853 4-(3-Phenylpropyloxy)benzyl alcohol CAS No. 173774-30-6

4-(3-Phenylpropyloxy)benzyl alcohol

Cat. No.: B8275853
CAS No.: 173774-30-6
M. Wt: 242.31 g/mol
InChI Key: NHAMCEBVXNMWND-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyloxy)benzyl alcohol is a valuable aromatic alcohol intermediate designed for research and development applications. This compound features a benzyl alcohol group connected via a flexible three-carbon propyloxy linker to a phenyl ring, a structure that makes it a versatile building block in synthetic organic chemistry. It is particularly useful for the preparation of more complex molecules for pharmaceutical research and materials science. Researchers can utilize the reactivity of the benzyl alcohol group for further functionalization, such as esterification or etherification, or employ it as a protective group in multi-step synthetic sequences. The extended aromatic system may also be of interest in the development of novel polymers or liquid crystals. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

CAS No.

173774-30-6

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

[4-(3-phenylpropoxy)phenyl]methanol

InChI

InChI=1S/C16H18O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2

InChI Key

NHAMCEBVXNMWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(3-Phenylpropyloxy)benzyl alcohol with key benzyl alcohol derivatives from the evidence, focusing on substituent effects, applications, and molecular properties.

Table 1: Comparative Analysis of Benzyl Alcohol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight* Key Properties/Applications Evidence Reference
This compound -O-(CH2)3-C6H5 at para C16H18O2 242.31 Hypothesized: High lipophilicity; potential use as a synthetic intermediate or bioactive scaffold.
4-Methoxybenzyl alcohol -OCH3 at para C8H10O2 138.16 Electron-donating group; used in flavoring agents and pharmaceuticals .
4-(Trifluoromethyl)benzyl alcohol (4-TBA) -CF3 at para C8H7F3O 176.14 Electron-withdrawing group; enhances stability in organic synthesis .
4-Chloro-3-(trifluoromethyl)benzyl alcohol -Cl at para, -CF3 at meta C8H6ClF3O 210.58 Increased molecular weight; halogen enhances reactivity in cross-coupling reactions .
4-Isopropyl benzyl alcohol -CH(CH3)2 at para C10H14O 150.22 Branched alkyl group; moderate lipophilicity for solvent applications .
3-Fluoro-4-methylbenzyl alcohol -F at meta, -CH3 at para C8H9FO 140.16 Fluorine enhances metabolic stability; used in medicinal chemistry .

*Molecular weights calculated based on substituent addition to benzyl alcohol (MW 108.14).

Key Structural and Functional Differences:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH3 in 4-methoxybenzyl alcohol) increase the electron density of the aromatic ring, enhancing nucleophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -CF3 in 4-TBA) stabilize negative charges, favoring electrophilic reactions .

Lipophilicity and Bioactivity :

  • The phenylpropyloxy chain (logP ≈ 3.5 estimated) significantly increases hydrophobicity compared to smaller substituents like -OCH3 (logP ≈ 1.2) or -CF3 (logP ≈ 2.1). This property may enhance blood-brain barrier penetration or binding to hydrophobic targets .
  • Halogenated derivatives (e.g., 4-chloro-3-CF3 benzyl alcohol) exhibit higher molecular weights and polarity, making them suitable for crystallography or as heavy-atom reagents .

Applications in Synthesis :

  • 4-TBA and 4-methoxybenzyl alcohol are intermediates in drug synthesis (e.g., antihypertensives, antifungals) .
  • Ethynyl-substituted benzyl alcohols (e.g., 4-(phenylethynyl)benzyl alcohol derivatives in ) are precursors to cyclopropylamine pharmaceuticals, suggesting that the target compound’s phenylpropyloxy group could similarly serve in cyclopropane synthesis .

Research Findings and Gaps

  • Toxicological Data : Benzyl alcohol derivatives generally exhibit low acute toxicity but may cause irritation upon prolonged exposure . The phenylpropyloxy group’s metabolic fate (e.g., oxidation to phenylpropionic acid) warrants further study.
  • Regulatory Status : Compounds like 3-fluoro-4-methylbenzyl alcohol are regulated under EU chemical safety guidelines (e.g., Seveso III), suggesting similar regulatory scrutiny for the target compound .

Q & A

Q. What are the established synthetic routes for preparing 4-(3-Phenylpropyloxy)benzyl alcohol, and how can researchers ensure product purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React benzyl alcohol derivatives with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyloxy group.
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Purity Assurance: Use HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. For benzyl alcohol analogs, key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and the benzylic CH₂OH group (δ 4.5–5.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (split patterns indicate substitution) and the benzylic alcohol group. For related compounds, methoxy groups show singlets at δ ~3.8 ppm .
  • IR Spectroscopy: Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹) and ether C-O-C (stretch ~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+ or [M-H]-) and fragmentation patterns. For benzyl alcohol derivatives, loss of H₂O (18 Da) is common .

Q. What are common derivatives of this compound in organic synthesis, and how are they utilized?

Methodological Answer: Derivatives are synthesized via:

  • Oxidation: Catalyzed by MnO₂ or TEMPO/NaClO to yield aldehydes or ketones, useful in cross-coupling reactions .
  • Esterification: React with acyl chlorides (e.g., acetyl chloride) to form esters for prodrug design.
  • Etherification: Alkylation of the hydroxyl group creates ethers for polymer precursors. For fluorinated analogs, these derivatives enhance thermal stability in material science .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions like over-oxidation. For example, TEMPO-mediated oxidation at 0°C minimizes acid formation .
  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency. Fluorinated analogs show higher selectivity with Pd/C due to reduced steric hindrance .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while toluene minimizes unwanted nucleophilic substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Benchmark DFT Methods: Compare B3LYP/6-31G(d) and M06-2X/cc-pVTZ calculations to identify discrepancies in transition-state energies.
  • Isotopic Labeling: Use D₂O to trace proton transfer steps in acid-catalyzed reactions. For benzyl alcohol analogs, this clarifies whether dehydration precedes oxidation .
  • Kinetic Isotope Effects (KIE): Measure KIE values to validate mechanistic pathways (e.g., radical vs. ionic mechanisms in oxidation) .

Q. What are key considerations in designing catalytic systems for selective oxidation of this compound?

Methodological Answer:

  • Catalyst-Substrate Matching: MnO₂ selectively oxidizes benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. For bulkier substrates, Au/TiO₂ nanoparticles improve selectivity .
  • Solvent Effects: Use acetonitrile to stabilize aldehyde intermediates; avoid protic solvents that promote hydration.
  • Additives: Add molecular sieves to sequester water, shifting equilibrium toward aldehyde formation.

Q. How can researchers address scalability challenges in synthesizing this compound?

Methodological Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., Grignard additions). For benzyl alcohol analogs, this reduces batch-to-batch variability .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust parameters in real time.
  • Waste Minimization: Optimize solvent recovery (e.g., distillation of DMF) and catalyst recycling (e.g., Pd/C filtration) .

Q. How do steric and electronic effects of the 3-phenylpropyloxy group influence the reactivity of this compound?

Methodological Answer:

  • Steric Effects: The bulky 3-phenylpropyloxy group hinders nucleophilic attack at the para position, favoring ortho substitution in electrophilic reactions.
  • Electronic Effects: The electron-donating ether group activates the aromatic ring toward electrophiles (e.g., nitration at the meta position). For trifluoromethyl analogs, electron-withdrawing groups deactivate the ring .
  • Experimental Validation: Compare reaction rates with/without substituents using Hammett plots to quantify electronic contributions .

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